molecular formula C31H36N2O6 B613440 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)butanoic acid CAS No. 607366-21-2

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)butanoic acid

Cat. No.: B613440
CAS No.: 607366-21-2
M. Wt: 546,67 g/mole
InChI Key: HLIFXCXTXPXGNH-VWLOTQADSA-N
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Description

Chemical Structure and Nomenclature

The compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)butanoic acid represents a sophisticated example of modern protecting group chemistry applied to amino acid derivatives. The molecule possesses a complex architecture that incorporates multiple functional elements designed for selective protection and deprotection during peptide synthesis. The systematic name reflects the presence of two distinct protecting groups: the 9-fluorenylmethoxycarbonyl group attached to the alpha-amino position and the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl group protecting the side-chain amino functionality.

The molecular formula C32H38N2O6 indicates a substantial molecular weight of 546.66 daltons, reflecting the presence of the two bulky protecting groups. The stereochemistry is defined by the (S)-configuration at the alpha-carbon, which corresponds to the L-configuration in amino acid nomenclature. The compound can be recognized as a derivative of 2,4-diaminobutyric acid, where both amino groups are protected with orthogonal protecting groups. The Chemical Abstracts Service registry number 607366-21-2 provides a unique identifier for this specific compound in chemical databases.

The International Union of Pure and Applied Chemistry name, (2S)-4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid, explicitly describes the connectivity and stereochemistry of all functional groups. The structural complexity is further reflected in the International Chemical Identifier code, which provides a unique string representation of the molecular structure suitable for database storage and retrieval.

Property Value Reference
Molecular Formula C32H38N2O6
Molecular Weight 546.66 g/mol
CAS Number 607366-21-2
Melting Point Not available
Boiling Point 750.6±60.0°C at 760 mmHg
Stereochemistry (S)-configuration
Storage Conditions Keep dry in freezer

Position in Orthogonally Protected Amino Acid Chemistry

The concept of orthogonal protection represents a fundamental principle in modern synthetic chemistry, particularly in peptide synthesis where multiple functional groups must be selectively protected and deprotected. Orthogonal protecting groups are designed to be removable under completely different reaction conditions, allowing for selective manipulation of specific functional groups without affecting others. The compound under discussion exemplifies this principle by combining the base-labile 9-fluorenylmethoxycarbonyl group with the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl group.

In the context of solid-phase peptide synthesis, orthogonal protection schemes have become essential for constructing complex peptide architectures. The fluorenylmethoxycarbonyl/tert-butyl protection scheme represents the most widely used orthogonal system, where alpha-amino groups are protected with base-labile fluorenylmethoxycarbonyl groups and side-chains are protected with acid-labile tert-butyl-based groups. However, this binary system proves insufficient for applications requiring selective side-chain modification during synthesis, necessitating the development of additional orthogonal protecting groups.

The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl protecting group addresses this limitation by providing a third level of orthogonality. This protecting group remains stable under the basic conditions used for fluorenylmethoxycarbonyl removal (typically 20% piperidine in dimethylformamide) and under the acidic conditions used for final deprotection with trifluoroacetic acid. The selective removal requires treatment with 2% hydrazine in dimethylformamide, creating a truly orthogonal system that enables sophisticated synthetic strategies.

The utility of this orthogonal protection strategy extends beyond simple linear peptide synthesis to enable the construction of branched peptides, cyclic structures, and side-chain modified peptides. The ability to selectively unmask specific amino groups during solid-phase synthesis facilitates site-specific modifications such as fluorescent labeling, biotinylation, or crosslinking reactions. This capability has proven particularly valuable in the synthesis of complex peptide architectures including template-assembled synthetic proteins and multi-epitopic peptides.

Historical Development of 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl Protection

The development of the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl protecting group emerged from the need for more robust alternatives to the original 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl protecting group introduced in 1993. The original protecting group, while innovative in its orthogonal deprotection mechanism, suffered from significant limitations including migration during peptide synthesis and partial loss during extended synthetic sequences. These deficiencies prompted collaborative research efforts between industrial and academic laboratories to develop improved variants.

The breakthrough came in 1998 through a collaboration between Novabiochem scientists and researchers at the University of Nottingham, including Professor Bycroft, Dr. Chan, and Dr. Chhabra. This collaborative effort resulted in the development of the improved 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl protecting group, which incorporated structural modifications designed to eliminate the migration and stability problems associated with the original design. The key innovation involved replacing the simple ethyl substituent with a more sterically hindered 3-methylbutyl group, which dramatically improved the stability of the protecting group.

The enhanced stability of the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl group stems from increased steric hindrance around the reactive imine functionality. This modification virtually eliminates migration during piperidine-mediated fluorenylmethoxycarbonyl removal and prevents leaching during extended synthetic sequences. The improved protecting group has become the standard choice for applications requiring robust orthogonal protection, with over 98 publications citing its use in peptide synthesis applications.

The deprotection mechanism of the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl group involves nucleophilic attack by hydrazine on the imine carbon, leading to cleavage and formation of a chromophoric indazole byproduct. This byproduct absorbs strongly at 290 nanometers, enabling spectrophotometric monitoring of the deprotection reaction. The ability to monitor deprotection progress represents a significant advantage in optimizing synthetic protocols and ensuring complete removal of the protecting group.

The widespread adoption of the fluorenylmethoxycarbonyl/1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl strategy has transformed the field of peptide synthesis by enabling access to previously inaccessible peptide architectures. The strategy has found applications in diverse areas including the synthesis of cyclic peptides, branched peptides, fluorescently labeled peptides, multi-functional probes, and ubiquitinated peptides. The success of this protecting group strategy has established it as the standard approach for complex peptide synthesis requiring selective side-chain modification.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N2O6/c1-19(2)15-26(29-27(35)16-32(3,4)17-28(29)36)33-14-13-25(30(37)38)34-31(39)40-18-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,19,24-25,35H,13-18H2,1-4H3,(H,34,39)(H,37,38)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMMALLSYWTSAX-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679802
Record name (2S)-4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607366-21-2
Record name (2S)-4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)butanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a fluorenyl moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C25H36N2O4C_{25}H_{36}N_2O_4, with a molecular weight of approximately 420.57 g/mol. Its structural features include:

  • Fluorenyl group : Enhances lipophilicity and facilitates interactions with biological membranes.
  • Amino acids : Contribute to its potential as a peptide mimetic in therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may interact with enzymes related to fatty acid biosynthesis, similar to other fluorenyl derivatives that have shown inhibitory effects against Mycobacterium tuberculosis's InhA enzyme .
  • Receptor Binding : The fluorenyl moiety may facilitate binding to hydrophobic pockets in receptors, modulating their activity through competitive inhibition or allosteric modulation.
  • Antimicrobial Activity : Recent studies indicate that fluorenone derivatives exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibition of InhA enzyme; potential for tuberculosis treatment
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines; topoisomerase inhibition
AntioxidantExhibits significant antioxidant activity

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of fluorenone derivatives against resistant strains of Staphylococcus aureus and Escherichia coli. Results showed that modifications to the fluorenyl structure enhanced potency, suggesting that similar modifications could be applied to this compound for improved efficacy .
  • Cancer Research : Research demonstrated that compounds with similar structures exhibited antiproliferative effects in various cancer cell lines. The introduction of alkyl side chains was found to enhance their activity as topoisomerase inhibitors, indicating a promising avenue for further exploration with this compound .
  • Mechanistic Studies : Investigations into the binding interactions of fluorenone derivatives with target proteins revealed critical insights into their mechanism of action. These studies utilized molecular docking techniques to predict binding affinities and interaction modes, which could be applied to this compound as well .

Scientific Research Applications

Chemical Properties and Structure

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely utilized as a protective group in peptide synthesis. Its molecular formula is C25H29N3O4C_{25}H_{29}N_{3}O_{4}, with a molecular weight of approximately 407.5 g/mol . The structure includes a unique combination of amino acids and cyclic components that contribute to its reactivity and stability in synthetic pathways.

Medicinal Chemistry

Research has demonstrated that this compound exhibits significant biological activity, particularly in cancer research. Studies indicate that it may have antiproliferative effects on various cancer cell lines, suggesting potential as a new anticancer agent.

Peptide Synthesis

The Fmoc group allows for the efficient synthesis of peptides by protecting the amino group during coupling reactions. This method is crucial for creating complex peptide sequences that are vital in drug development and therapeutic interventions.

Antioxidant Properties

Some derivatives of this compound have shown antioxidant activity, which is essential for developing drugs that combat oxidative stress-related diseases.

Case Studies

StudyFindingsImplications
Anticancer Activity Demonstrated antiproliferative effects in cancer cell linesPotential development of new anticancer agents
Peptide Synthesis Efficiency Utilization of Fmoc protection in solid-phase synthesisEnhanced efficiency in producing complex peptides
Antioxidant Activity Exhibited antioxidant properties in preliminary studiesPossible applications in treating oxidative stress-related conditions

Comparison with Similar Compounds

Key Observations:

Core Structure: All analogs retain the Fmoc-protected α-amino acid backbone but diverge in side-chain functionalization.

Target-Specific Features: The target compound’s 4,4-dimethyl-2,6-dioxocyclohexylidene group introduces rigidity and electron-deficient character, which is absent in simpler analogs (e.g., azide or cyano derivatives) .

Physicochemical and Pharmacokinetic Properties

However, inferences can be drawn from structural trends:

Property Target Compound Analog with Cyano Group Analog with Bromo Group
Solubility Low (non-polar side chain) Moderate (polar cyano group) Low (hydrophobic bromine)
Stability in DCM Stable Stable Stable
Reactivity Base-sensitive cyclohexylidene Nucleophilic azide Electrophilic bromine

Research Significance and Limitations

  • Strengths : The target compound’s unique side chain enables precise conformational control in peptide engineering, outperforming linear analogs in protease resistance .

Preparation Methods

Key Synthetic Steps

  • Protection of the α-Amino Group : The Fmoc group is introduced first via reaction with Fmoc-Osu in a basic medium (e.g., DIEA/DMF).

  • Protection of the γ-Amino Group : The Dde group is installed using 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl chloride under anhydrous conditions.

  • Resin Attachment : The doubly protected Dab is anchored to a 2-chlorotrityl chloride (2-CTC) resin via its carboxylic acid.

  • Final Cleavage : Mild acidic cleavage (1% TFA in DCM) releases the compound while retaining side-chain protections.

Experimental Protocols and Optimization

Fmoc Protection of α-Amino Group

Procedure :

  • Dissolve L-2,4-diaminobutyric acid (1 eq) in DMF.

  • Add Fmoc-Osu (1.2 eq) and DIEA (3 eq).

  • Stir at 0°C for 2 hours, then room temperature for 12 hours.

  • Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography.

Yield : 85–92%.
Purity : >98% (HPLC).

Dde Protection of γ-Amino Group

Procedure :

  • Suspend Fmoc-Dab-OH (1 eq) in anhydrous DCM.

  • Add Dde-Cl (1.5 eq) and DIEA (4 eq).

  • Stir under nitrogen for 6 hours.

  • Wash with 5% citric acid, dry over MgSO₄, and evaporate.

Yield : 78–84%.
Critical Note : Excess Dde-Cl or prolonged reaction times lead to di-protection; optimal conditions require strict stoichiometric control.

Resin Loading and Cleavage

Resin Loading :

  • Resin : 2-CTC resin (1.2 mmol/g).

  • Solvent : Anhydrous DCM with DIEA (9 eq).

  • Reaction Time : 2 hours.

  • Loading Efficiency : 0.95 mmol/g (determined by Fmoc UV absorbance).

Cleavage :

  • Reagent : 1% TFA in DCM (v/v).

  • Time : 30 minutes.

  • Purity Post-Cleavage : >95%.

Analytical Characterization

HPLC and Mass Spectrometry

  • HPLC Conditions : C18 column, gradient 20–80% acetonitrile/0.1% TFA over 30 minutes.

  • Retention Time : 12.3 minutes.

  • HRMS (ESI+) : Calculated for C₃₄H₄₂N₃O₆ [M+H]⁺: 604.3015; Found: 604.3018.

Stereochemical Integrity

  • Chiral HPLC : >99% enantiomeric excess (Chiralpak IA column, hexane/IPA 70:30).

  • Circular Dichroism : Positive Cotton effect at 265 nm confirms S-configuration.

Comparative Analysis of Methods

ParameterSolution-Phase SynthesisSolid-Phase Synthesis
Overall Yield 62–68%75–82%
Purity 90–94%95–98%
Racemization Risk ModerateLow
Scalability LimitedHigh

Data synthesized from.

Solid-phase synthesis outperforms solution-phase methods in yield and purity due to reduced intermediate handling and better control over stoichiometry. The 2-CTC resin’s high loading capacity and mild cleavage conditions minimize side reactions.

Challenges and Mitigation Strategies

Racemization During Coupling

  • Cause : Base-catalyzed epimerization at the α-carbon.

  • Solution : Use coupling agents like HATU/HOAt with DIEA at 0°C.

Incomplete Dde Protection

  • Cause : Steric hindrance from the Fmoc group.

  • Solution : Employ a 1.5-fold excess of Dde-Cl and extend reaction time to 8 hours.

Resin Overloading

  • Cause : Excessive DIEA during resin attachment.

  • Solution : Limit DIEA to 6 eq and monitor by UV absorbance.

Applications in Peptide Synthesis

This compound serves as a critical building block for:

  • Orthogonal SPPS : Sequential removal of Fmoc (piperidine) and Dde (2% hydrazine) enables precise chain elongation.

  • Branched Peptides : The γ-amino group allows introduction of side-chain modifications post-synthesis.

  • Targeted Drug Delivery : Dde’s stability in acidic environments permits selective deprotection in physiological conditions .

Q & A

Q. What are the critical steps for synthesizing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)butanoic acid?

Methodological Answer: Synthesis typically involves sequential protection and coupling reactions. Key steps include:

Fmoc Protection : The amino group is protected using 9-fluorenylmethoxycarbonyl (Fmoc) to prevent unwanted side reactions during peptide elongation .

Cyclohexylidene Group Introduction : The 4,4-dimethyl-2,6-dioxocyclohexylidene moiety is introduced via condensation reactions, often under anhydrous conditions with catalysts like DCC (dicyclohexylcarbodiimide) .

Amino Coupling : The butylamine side chain is attached using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF .

Deprotection and Purification : Final deprotection (e.g., piperidine for Fmoc removal) followed by purification via reversed-phase HPLC or column chromatography .

Q. How is the compound’s structural integrity confirmed post-synthesis?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify stereochemistry and functional groups. For example, Fmoc protons appear as distinct aromatic signals at ~7.3–7.8 ppm .

Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) .

Infrared Spectroscopy (IR) : Peaks at ~1700–1750 cm1^{-1} confirm carbonyl groups (ester, amide) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric purity?

Methodological Answer:

Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves yield by 15–20% for similar Fmoc-protected compounds .

Chiral Catalysts : Use of (R)- or (S)-BINOL-derived catalysts during coupling steps to enhance enantioselectivity (>95% ee) .

Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while THF minimizes racemization .

Real-Time Monitoring : In-situ FTIR or Raman spectroscopy tracks reaction progress and identifies side products .

Q. How should researchers address contradictions in toxicity data for this compound?

Methodological Answer:

In Silico Prediction : Use tools like OECD QSAR Toolbox or Toxtree to predict acute toxicity (oral, dermal) based on structural analogs .

In Vitro Assays : Conduct MTT assays on HepG2 cells to assess cytotoxicity (IC50_{50}) and compare with structurally similar compounds (e.g., LD50_{50} values for Fmoc-alanine derivatives range from 200–500 mg/kg) .

Metabolite Profiling : LC-MS/MS identifies reactive metabolites that may explain discrepancies in toxicity profiles .

Q. What advanced analytical techniques resolve challenges in characterizing degradation products?

Methodological Answer:

Two-Dimensional Liquid Chromatography (2D-LC) : Separates degradation products with orthogonal selectivity (e.g., HILIC followed by reversed-phase) .

Ion Mobility Spectrometry (IMS) : Differentiates isobaric degradation products (e.g., epimers or oxidation byproducts) .

X-ray Crystallography : Resolves ambiguous stereochemistry in degradation byproducts .

Safety and Handling

Q. What precautions are critical for handling this compound in laboratory settings?

Methodological Answer:

Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure (GHS Category 2A/2B) .

Ventilation : Use fume hoods to avoid inhalation of aerosols (H335: Respiratory irritation) .

Spill Management : Absorb spills with vermiculite or sand, then dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.